molecular formula C14H20BrN3O B6716593 N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide

N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B6716593
M. Wt: 326.23 g/mol
InChI Key: IVIRNUNPWSLOOC-UHFFFAOYSA-N
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Description

N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexene ring, a carboxamide group, and a bromopyrazole moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-bromopyrazole, which is then reacted with a butyl chain containing a suitable leaving group (e.g., tosylate or bromide) to form the intermediate 4-(4-bromopyrazol-1-yl)butane. This intermediate is subsequently coupled with cyclohex-3-ene-1-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexene ring or the pyrazole moiety.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular pathways, affecting processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:

    N-[4-(4-chloropyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-[4-(4-methylpyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide: The presence of a methyl group instead of bromine can lead to different chemical and biological properties.

    N-[4-(4-nitropyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O/c15-13-10-17-18(11-13)9-5-4-8-16-14(19)12-6-2-1-3-7-12/h1-2,10-12H,3-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIRNUNPWSLOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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